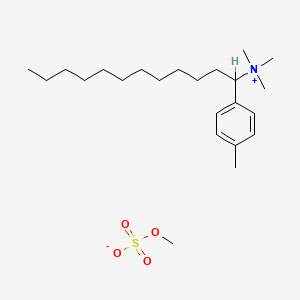
N,N'-双(3-氨基丙基)乙二胺
描述
Synthesis Analysis
The synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine involves several chemical reactions that yield this compound with high purity. For instance, one synthesis route involves the reaction between ethylenediamine and ethyl acetate under optimal conditions, followed by reaction with acrylonitrile and subsequent reduction to form the desired product (Xia Dao-hong, 2009). Another efficient synthesis method described involves selective trifluoracetylation and a novel bis-macrocyclization (Daqian Xu et al., 1996).
Molecular Structure Analysis
The molecular structure of N,N'-Bis(3-aminopropyl)ethylenediamine has been extensively analyzed through various spectroscopic and crystallographic methods. For example, the crystal structure of a zinc(II) ethanol solvate of this compound reveals an octahedral coordination around the Zn(II) atom, demonstrating the compound's ability to act as a tetradentate N-donor ligand (J. Marek et al., 2003).
科学研究应用
环氧树脂交联
该化合物被用作环氧树脂的交联剂 {svg_1}。其高官能度和低当量重量允许实现高交联密度,这有利于制造具有增强机械性能的坚固的环氧树脂基粘合剂和涂料。
腐蚀抑制
该化合物被用作腐蚀抑制剂 {svg_2}。它可以掺入涂层中或添加到需要金属保护的系统中,例如管道和储罐,以防止环境暴露的腐蚀作用。
表面活性剂的制造
由于其两亲性,这种化学物质被用于合成表面活性剂 {svg_3}。由该化合物制成的表面活性剂可以在洗涤剂、乳化剂和分散剂中找到,提供了有效的表面张力降低和乳液的稳定性。
染料和颜料的开发
N,N'-双(3-氨基丙基)乙二胺是生产染料和颜料的原料 {svg_4}。它与各种化合物反应形成有色物质,用于纺织品、油墨和油漆,提供各种色调和色度。
安全和危害
作用机制
Mode of Action
It has been used as a cross-linker for epoxy resins , indicating that it may interact with its targets through covalent bonding or other types of chemical interactions.
Biochemical Pathways
It has been used in the synthesis of polymers and other complex organic compounds , suggesting that it may be involved in various chemical reactions and pathways.
Result of Action
It has been used in the synthesis of polymers and other complex organic compounds , suggesting that it may have a role in chemical reactions and the formation of complex structures.
生化分析
Biochemical Properties
N,N’-Bis(3-aminopropyl)ethylenediamine plays a crucial role in biochemical reactions, particularly in the formation of cross-linked networks in epoxy resins. This compound interacts with various enzymes, proteins, and other biomolecules through its amine groups, which can form covalent bonds with carboxyl groups on proteins and other biomolecules. These interactions are essential for the stabilization of protein structures and the formation of enzyme-substrate complexes. Additionally, N,N’-Bis(3-aminopropyl)ethylenediamine can act as a chelating agent, binding to metal ions and influencing their availability and activity in biochemical reactions .
Cellular Effects
N,N’-Bis(3-aminopropyl)ethylenediamine has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form cross-linked networks can affect the structural integrity of cellular components, leading to changes in cell morphology and function. Moreover, N,N’-Bis(3-aminopropyl)ethylenediamine can modulate the activity of enzymes involved in critical cellular processes, thereby impacting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of N,N’-Bis(3-aminopropyl)ethylenediamine involves its interactions with biomolecules at the molecular level. The compound’s amine groups can form covalent bonds with carboxyl groups on proteins, leading to the formation of stable cross-linked networks. This cross-linking can inhibit or activate enzymes by altering their conformation and accessibility to substrates. Additionally, N,N’-Bis(3-aminopropyl)ethylenediamine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(3-aminopropyl)ethylenediamine can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions but can degrade when exposed to air or moisture . Long-term exposure to N,N’-Bis(3-aminopropyl)ethylenediamine in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in cell morphology, enzyme activity, and gene expression .
Dosage Effects in Animal Models
The effects of N,N’-Bis(3-aminopropyl)ethylenediamine vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting the formation of stable cross-linked networks. At high doses, N,N’-Bis(3-aminopropyl)ethylenediamine can exhibit toxic effects, including severe skin burns, eye damage, and potential organ damage through prolonged or repeated exposure . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
N,N’-Bis(3-aminopropyl)ethylenediamine is involved in various metabolic pathways, particularly those related to the metabolism of amines and polyamines. The compound can interact with enzymes such as monoamine oxidase and diamine oxidase, which are involved in the catabolism of amines. These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N,N’-Bis(3-aminopropyl)ethylenediamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, particularly in the formation of cross-linked networks and interactions with biomolecules .
Subcellular Localization
N,N’-Bis(3-aminopropyl)ethylenediamine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or Golgi apparatus, where it can participate in the formation of cross-linked networks and interactions with proteins involved in cellular processes .
属性
IUPAC Name |
N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCIXRFAJRBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065127 | |
| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21209 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10563-26-5 | |
| Record name | N,N′-Bis(3-aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(gamma-aminopropyl)diaminoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(3-aminopropyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5,8,12-TETRAAZADODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EXW8894XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)

